(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide
Overview
Description
(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonamide group, and multiple alkyl substituents, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethyl bromide under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethylmorpholin-2-yl)methanesulfonyl chloride
- (4-Ethylmorpholin-2-yl)methanamine
- 4-[(4-ethylmorpholin-2-yl)methoxy]-2-methylbenzoic acid
Uniqueness
(S)-N-(4-(4-Ethylmorpholin-2-yl)-2-methylphenyl)-4-isopropylbenzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry. The presence of the morpholine ring, sulfonamide group, and isopropyl substituent contributes to its distinct chemical properties and reactivity, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-5-24-12-13-27-22(15-24)19-8-11-21(17(4)14-19)23-28(25,26)20-9-6-18(7-10-20)16(2)3/h6-11,14,16,22-23H,5,12-13,15H2,1-4H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIVAENOUMHBBT-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H](C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.